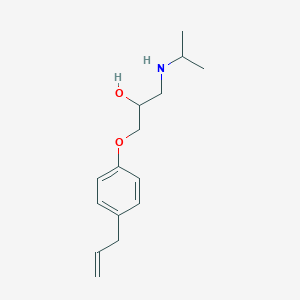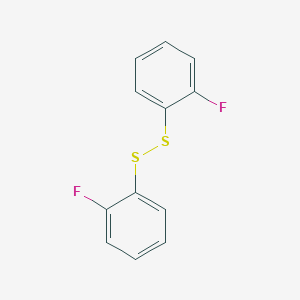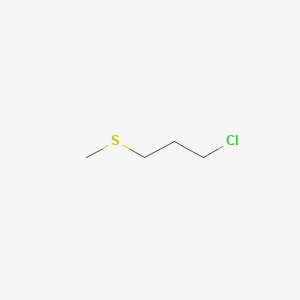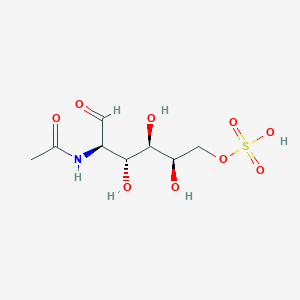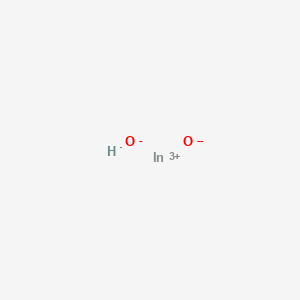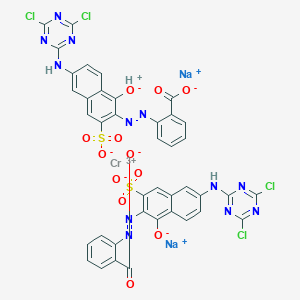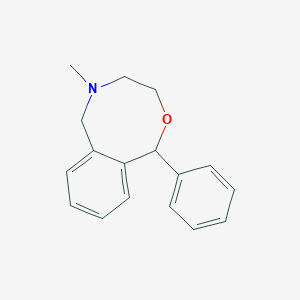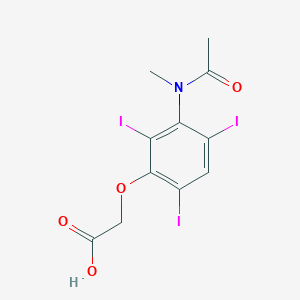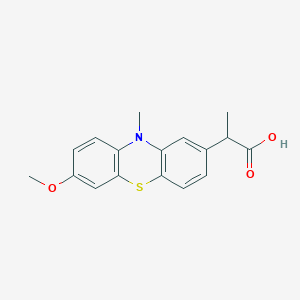![molecular formula C15H26 B083909 (1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene CAS No. 13971-66-9](/img/structure/B83909.png)
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene, commonly known as TCN or TMC-1a, is a naturally occurring compound found in certain plants. It has been the subject of scientific research due to its potential applications in medicine and other fields.
作用机制
The mechanism of action of TCN is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also have an effect on the immune system and inflammatory response.
生化和生理效应
TCN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It may also have an effect on the immune system and cardiovascular system.
实验室实验的优点和局限性
One advantage of using TCN in lab experiments is its natural occurrence, which makes it readily available for study. However, the synthesis of TCN can be challenging, and its effects on different cell types and in vivo models may vary.
未来方向
There are many potential future directions for research on TCN. One area of focus could be on its use in combination with other drugs or therapies for cancer treatment. It may also be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
合成方法
TCN can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a Grignard reagent to react with a cyclopropane ring, resulting in the formation of TCN.
科学研究应用
TCN has been studied for its potential use in medicine, particularly in the treatment of cancer. Research has shown that TCN has anti-tumor properties and can inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
属性
CAS 编号 |
13971-66-9 |
|---|---|
产品名称 |
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
(1aR,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11+,12-,13+,15+/m1/s1 |
InChI 键 |
MKGHZTWCWRGKCY-JYKNGBAOSA-N |
手性 SMILES |
C[C@@H]1CCC[C@@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
规范 SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



